5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine framework. This compound has gained attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the inhibition of fibroblast growth factor receptors.
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine falls under the category of heterocyclic compounds, specifically pyridine derivatives. It is classified as a small molecule inhibitor with applications in pharmacology and medicinal chemistry.
The synthesis of 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following methods:
In one reported synthesis, the starting material was reacted with m-dimethoxybenzaldehyde and potassium hydroxide in methanol at elevated temperatures to yield various derivatives, including 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . The reaction conditions typically involve temperatures ranging from 0°C to 50°C depending on the specific steps of the synthesis .
The molecular formula of 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is , with a molecular weight of approximately 265.03 g/mol. The structure features:
The compound's three-dimensional structure can be represented using SMILES notation: FC(F)(F)C1=C(Br)C=NC2=C1C=CN2
.
The compound's data includes:
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions:
For example, reactions involving this compound have shown its potential as a building block for synthesizing more complex inhibitors targeting specific kinases involved in cancer progression .
The mechanism of action for 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFR). By binding to these receptors, it disrupts their signaling pathways that are often upregulated in various cancers.
Studies have indicated that derivatives of this compound exhibit significant inhibitory activity against FGFRs with IC50 values ranging from nanomolar to micromolar concentrations . This suggests a potent interaction with the target proteins leading to reduced cell proliferation and migration.
Relevant analyses include nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation .
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Regioselective bromination at the C5 position of the pyrrolo[2,3-b]pyridine scaffold is critical for synthesizing 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Electrophilic aromatic substitution (EAS) using bromine (Br₂) in dichloromethane at 0°C achieves >90% selectivity for C5 bromination due to the electron-rich C4–C5 bond [6]. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 25°C offers milder conditions, though with reduced regioselectivity (75–80%). The C4 trifluoromethyl group electronically deactivates C4/C6 positions, directing bromination to C5. Kinetic studies reveal that Br₂ generates fewer byproducts (e.g., dibrominated impurities) than NBS, though NBS is preferable for acid-sensitive intermediates [6] [10].
Table 1: Bromination Reagent Comparison
Reagent | Solvent | Temp (°C) | C5 Selectivity (%) | Yield (%) |
---|---|---|---|---|
Br₂ | CH₂Cl₂ | 0 | >90 | 85 |
NBS | DMF | 25 | 75–80 | 70 |
Two dominant strategies exist for trifluoromethyl group installation:
The choice hinges on scalability: direct methods suit small-scale syntheses, while building-block assembly is optimal for >100g batches [5].
Palladium-catalyzed cyclization is pivotal for constructing the pyrrolo[2,3-b]pyridine core. Key systems include:
Table 2: Catalytic Cyclization Performance
Catalyst System | Reaction Type | Yield (%) | Byproducts |
---|---|---|---|
Pd(PPh₃)₄/Na₂CO₃ | Suzuki coupling | 80–85 | Homocoupled bipyridine |
Pd(OAc)₂/XPhos | Buchwald-Hartwig amination | 70–75 | Dehalogenated impurities |
POCl₃ (thermal) | Cyclodehydration | 65 | Chlorinated derivatives |
POCl₃ (microwave) | Cyclodehydration | 80 | <5% |
Key byproducts and mitigation strategies include:
Scalability hurdles involve:
Patented continuous-flow systems address these by enhancing heat transfer and enabling in-line purification, boosting overall yield from 52% (batch) to 78% at pilot-plant scale [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: